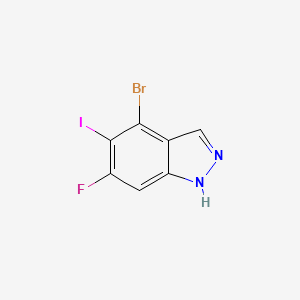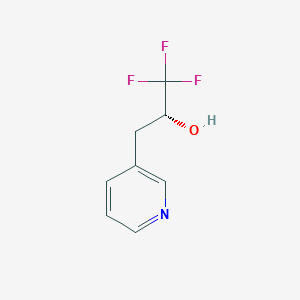
Aluminum;copper;oxygen(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper aluminum oxide is a compound that combines copper and aluminum oxides, typically represented by the formula CuAlO₂. This compound is known for its unique properties, including high thermal stability, electrical conductivity, and catalytic activity. It is widely used in various industrial and scientific applications due to these characteristics.
Métodos De Preparación
Copper aluminum oxide can be synthesized through several methods, including:
Mechanochemical Synthesis: This involves the reduction of copper oxide with aluminum in a high-energy ball mill.
Internal Oxidation: This method involves the oxidation of a copper-aluminum alloy to form a dispersion of aluminum oxide within the copper matrix.
High-Temperature Solid-State Reaction: Copper oxide and aluminum oxide are mixed and heated to high temperatures (typically between 700°C and 1000°C) to form copper aluminum oxide.
Análisis De Reacciones Químicas
Copper aluminum oxide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its constituent oxides under certain conditions.
Substitution: Copper aluminum oxide can undergo substitution reactions where other metal ions replace copper or aluminum ions in the lattice structure.
Common reagents used in these reactions include oxygen, hydrogen, and various reducing agents. The major products formed depend on the specific reaction conditions but often include simpler oxides like CuO, Al₂O₃, and CO₂.
Aplicaciones Científicas De Investigación
Copper aluminum oxide has a wide range of applications in scientific research:
Energy Storage: The compound is investigated for its potential use in energy storage systems due to its high thermal stability and electrical conductivity.
Environmental Remediation: Copper aluminum oxide is used in the removal of pollutants from wastewater and air due to its catalytic properties.
Biomedical Applications: Research is ongoing into its use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of copper aluminum oxide in catalytic processes often involves the creation of oxygen vacancies and the interaction of these vacancies with reactant molecules. For example, in CO oxidation, the oxygen vacancies on the surface of the catalyst play a crucial role in the adsorption and activation of CO molecules, leading to their conversion to CO₂ . The molecular targets and pathways involved depend on the specific application but generally involve redox reactions facilitated by the compound’s unique surface properties.
Comparación Con Compuestos Similares
Copper aluminum oxide can be compared with other similar compounds such as:
Aluminum Oxide (Al₂O₃): Known for its high hardness and thermal stability, aluminum oxide is widely used as an abrasive and in refractory materials.
Copper Oxide (CuO): This compound is commonly used in catalysis and as a pigment.
Copper(I) β″ Alumina (Cu₅Mg₂Al₃₁O₅₁): This compound is used in advanced materials and has unique electrical properties.
Copper aluminum oxide is unique in that it combines the properties of both copper and aluminum oxides, resulting in a material with enhanced thermal stability, electrical conductivity, and catalytic activity.
Propiedades
Fórmula molecular |
AlCuO+3 |
|---|---|
Peso molecular |
106.53 g/mol |
Nombre IUPAC |
aluminum;copper;oxygen(2-) |
InChI |
InChI=1S/Al.Cu.O/q+3;+2;-2 |
Clave InChI |
UNRNJMFGIMDYKL-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[Al+3].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)



![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)
![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
